3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
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Overview
Description
3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Bromination of Carbazole: Carbazole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3,6-dibromo-9H-carbazole.
Alkylation: The dibromo carbazole is then alkylated with an appropriate alkylating agent, such as 3-chloro-2-hydroxypropylamine, under basic conditions to introduce the hydroxypropylamino group.
Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxyl group at the terminal position, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated carbazole derivatives.
Substitution: Formation of new carbazole derivatives with different functional groups.
Scientific Research Applications
3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used as a probe to study the interactions of carbazole derivatives with biological macromolecules such as proteins and DNA.
Material Science: Carbazole derivatives are known for their photophysical properties, making this compound of interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: A precursor in the synthesis of the target compound, known for its biological activities.
9H-Carbazole: The parent compound, widely studied for its pharmacological properties.
3-(9H-Carbazol-9-yl)propan-1-ol: A similar compound without the bromine atoms, used in various biological studies.
Uniqueness
3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is unique due to the presence of both bromine atoms and hydroxyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in different fields.
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSBHXQVOHCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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